BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE
Description
BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE is a synthetic organic compound featuring a benzoate ester backbone substituted with an amide-linked cyano-thiophene propenamide group. The (2E) configuration denotes a trans arrangement of the double bond in the propenamide moiety. Key structural elements include:
- Butyl benzoate ester: Enhances lipophilicity and may influence solubility in organic matrices.
- Cyano group: Acts as a strong electron-withdrawing group, facilitating charge transfer.
- Thiophene ring: A π-conjugated heterocycle that contributes to electronic delocalization and optoelectronic activity.
Properties
IUPAC Name |
butyl 4-[[(E)-2-cyano-3-thiophen-2-ylprop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-2-3-10-24-19(23)14-6-8-16(9-7-14)21-18(22)15(13-20)12-17-5-4-11-25-17/h4-9,11-12H,2-3,10H2,1H3,(H,21,22)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYOJMRXHPKHJJ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CS2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with cyanoacrylamides under basic conditions. The reaction may involve the use of catalysts such as palladium complexes or other transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate environmentally sustainable practices, such as the use of green solvents and recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE involves its interaction with specific molecular targets. The cyano group and thiophene ring are crucial for its binding affinity to certain enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-Cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 6) and 2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid (Compound 7)
These compounds, studied for solar cell applications, share critical features with the target molecule:
| Property | BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE | Compound 6 | Compound 7 |
|---|---|---|---|
| Electron-withdrawing group | Cyano (-CN) | Cyanoacrylic acid | Cyanoacrylic acid |
| Donor moiety | Thiophene | 3,4-Ethylenedioxythiophene (EDOT) | Thiophene |
| Conjugation length | Moderate (amide-linked thiophene) | Extended (quinoxaline + dual thiophenes) | Extended (quinoxaline + thiophene) |
| Anchoring group | Benzoate ester | Cyanoacrylic acid | Cyanoacrylic acid |
Key Findings :
- Compounds 6 and 7 exhibit broader absorption spectra due to extended conjugation, whereas the target compound’s benzoate ester may limit π-system delocalization .
- The cyanoacrylic acid group in Compounds 6 and 7 enhances charge injection into semiconductor substrates (e.g., TiO₂) compared to the ester group in the target molecule, which may reduce interfacial electron transfer efficiency .
Comparison with Phthalate Esters (DBP, DMP, DEP)
| Property | This compound | DBP |
|---|---|---|
| Degradation byproducts | Not reported in evidence; likely esters/amides | Butyl benzoate, p-benzoquinone |
| Photostability | Amide group may resist hydrolysis | Rapid ester hydrolysis under UV/TiO₂ |
| Degradation pathways | Potential ring-opening via hydroxyl radical attack | Hydrolysis, decarboxylation, oxidation |
Key Findings :
- DBP degrades via ester cleavage to butyl benzoate, a process accelerated by TiO₂ photocatalysis. The target compound’s amide group could confer greater resistance to hydrolysis compared to phthalate esters .
- Both DBP and the target compound may undergo ring-opening reactions under UV exposure, but the presence of cyano and thiophene groups in the latter could lead to unique byproducts (e.g., nitriles or sulfur-containing fragments) .
Electronic Properties and Theoretical Insights
DFT studies on Compounds 6 and 7 (B3LYP/cc-pVDZ level) highlight the role of electron-deficient quinoxaline and cyano groups in reducing HOMO-LUMO gaps (∼2.1–2.3 eV), enhancing charge separation . For the target compound:
- Predicted HOMO-LUMO gap : Likely higher due to shorter conjugation, reducing optoelectronic efficiency.
- Charge transfer: The thiophene-amide-cyano triad may enable intramolecular charge transfer, but the lack of a strong anchoring group (e.g., cyanoacrylic acid) could limit photovoltaic performance .
Biological Activity
Butyl 4-[(2E)-2-cyano-3-(thiophen-2-yl)prop-2-enamido]benzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, structural characteristics, and relevant case studies.
Structural Characteristics
This compound is characterized by a unique structure that includes:
- Butyl ester : Provides hydrophobic properties.
- Benzoate moiety : Enhances interaction with biological targets.
- Enamido group : Contains a cyano and thiophene ring, which may contribute to its reactivity and biological effects.
The compound's structure can be summarized in the following table:
| Component | Description |
|---|---|
| Butyl group | Hydrophobic tail aiding in membrane permeability |
| Benzoate moiety | Aromatic system enhancing binding interactions |
| Enamido group | Contains cyano and thiophene, potentially reactive |
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Alkylation : Introducing the butyl group.
- Esterification : Forming the benzoate linkage.
- Modification of the enamido group : Adjustments to enhance biological activity.
These synthetic routes are crucial for optimizing yield and purity while maintaining biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse biological activities. Key areas of interest include:
-
Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Example: Compounds with thiophene rings often demonstrate enhanced antibacterial properties due to their ability to disrupt bacterial membranes.
- Local Anesthetic Effects : Some derivatives have been evaluated for their anesthetic properties, showing promising results in reducing pain perception.
- Anti-inflammatory Properties : Compounds with similar structures have been investigated for their potential to modulate inflammatory responses, which could lead to therapeutic applications in conditions like arthritis.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of butyl 4-[(2E)-2-cyano-3-(thiophen-2-yil)prop-2-enamido]benzoate:
- Local Anesthetic Evaluation :
-
Antimicrobial Testing :
- A series of thiophene-containing compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range . This highlights the potential of butyl 4-[(2E)-2-cyano-3-(thiophen-2-yil)prop-2-enamido]benzoate as an antimicrobial agent.
Q & A
Q. How can the synthesis of BUTYL 4-[(2E)-2-CYANO-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]BENZOATE be optimized for higher yields?
Methodological Answer:
- Reaction Conditions: Use a base-catalyzed condensation of 2-cyano-3-(thiophen-2-yl)acrylic acid derivatives with 4-aminobenzoate esters under reflux in absolute ethanol with glacial acetic acid as a catalyst. Adjust molar ratios (e.g., 1:1.2 for aldehyde:amine) to minimize side reactions .
- Work-Up: Employ reduced-pressure solvent evaporation to isolate intermediates, followed by recrystallization in ethanol/water mixtures to purify the final product .
- Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and confirm completion by the disappearance of the starting amine peak in FT-IR (N-H stretch at ~3300 cm⁻¹).
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (MS): Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺). Compare experimental m/z values with theoretical calculations (e.g., ±0.002 Da tolerance) .
- Elemental Analysis: Validate purity by matching experimental C, H, N, and S percentages with theoretical values (e.g., C: 68.10%, H: 3.53%, N: 7.01%, S: 10.69%) .
- NMR Spectroscopy: Assign stereochemistry (e.g., E-configuration at the α,β-unsaturated nitrile) using ¹H-¹H COSY and NOESY for spatial correlations .
Q. How can stability under photolytic conditions be assessed?
Methodological Answer:
- Photodegradation Setup: Expose the compound to UV-Vis light (e.g., 254 nm) in methanol/water (1:1) and analyze degradation products via HPLC or LC-MS at 0, 30, and 60 min intervals .
- Key Byproducts: Monitor for butyl benzoate (hydrolysis product) and ring-opened derivatives (e.g., butyl-(2E,4E)-7-oxohepta-2,4-dienoate) using retention time matching and MS/MS fragmentation .
- Kinetics: Calculate degradation half-life (t₁/₂) using first-order rate equations.
Advanced Research Questions
Q. How can electron density ambiguities in X-ray crystallography be resolved for this compound?
Methodological Answer:
- Data Collection: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
- Refinement: Use SHELXL with TWIN/BASF commands for twinned crystals and anisotropic displacement parameters for non-H atoms. Apply Hirshfeld rigid-bond tests to validate ADPs .
- Visualization: Generate ORTEP-3 diagrams to identify disordered regions (e.g., butyl chain conformers) and apply PART instructions to model alternate occupancies .
Q. How to address contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Methodological Answer:
- Assay Variability: Standardize conditions (e.g., pH 7.4 buffer, 37°C) and use positive controls (e.g., known inhibitors) to validate assay reproducibility .
- Solubility Effects: Pre-dissolve the compound in DMSO (<1% v/v) and confirm solubility in assay buffers via dynamic light scattering (DLS) to rule out aggregation artifacts.
- Structure-Activity: Synthesize analogs (e.g., replacing the thiophenyl group with furan) and compare IC₅₀ values to identify critical pharmacophores .
Q. What computational strategies predict reactivity at the α,β-unsaturated nitrile moiety?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level and calculate frontier molecular orbitals (FMOs) to identify electrophilic sites (e.g., LUMO localization at the nitrile group) .
- Reactivity Mapping: Simulate nucleophilic attack (e.g., by water or thiols) using NBO analysis to quantify charge transfer and transition-state energies.
- Validation: Compare computational predictions with experimental kinetic data (e.g., hydrolysis rates in buffered solutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
